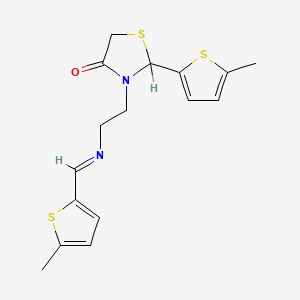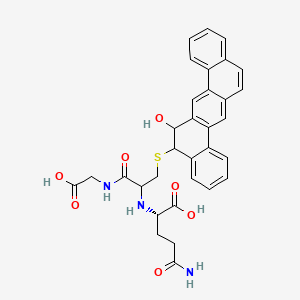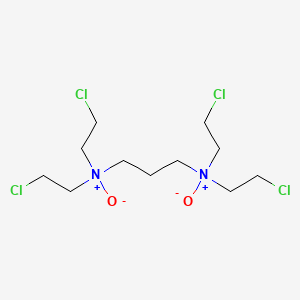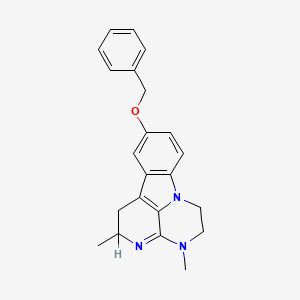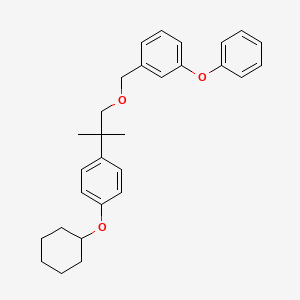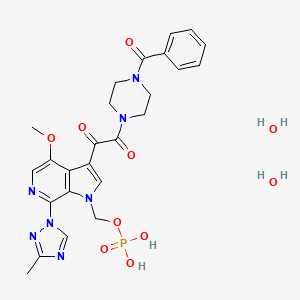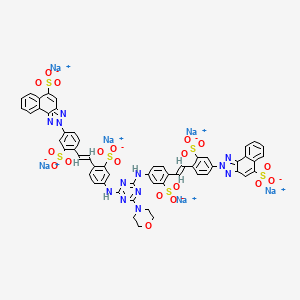
Hexasodium 2,2'-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate) is a complex organic compound with the molecular formula C55H36N12Na6O19S6 and a molecular weight of 1499.27 g/mol . This compound is known for its intricate structure, which includes multiple sulfonate groups, morpholino, triazine, and naphtho-triazole moieties. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate) involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the triazine core: This involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the morpholino-triazine intermediate.
Introduction of sulfonate groups: The intermediate is then reacted with sulfonated aromatic compounds to introduce the sulfonate groups.
Coupling reactions: The final step involves coupling the sulfonated intermediates with naphtho-triazole derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing and analysis.
Analyse Chemischer Reaktionen
Types of Reactions
Hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate) undergoes various chemical reactions, including:
Substitution reactions: The sulfonate groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo redox reactions, particularly involving the aromatic rings and sulfonate groups.
Coupling reactions: The compound can form complexes with metal ions through coordination bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution reactions: Can lead to the formation of various substituted derivatives.
Oxidation reactions: Can result in the formation of sulfoxides or sulfones.
Reduction reactions: Can produce reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a complexing agent for metal ions.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate) involves its ability to interact with various molecular targets, including:
Enzymes: Inhibiting specific enzymes by binding to their active sites.
Receptors: Acting as an antagonist or agonist for certain receptors.
Metal ions: Forming stable complexes with metal ions, which can affect their biological availability and activity.
Vergleich Mit ähnlichen Verbindungen
Hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate) is unique due to its complex structure and multiple functional groups. Similar compounds include:
Hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(benzene-1,4-disulphonate): Similar structure but with benzene rings instead of naphtho-triazole.
Hexasodium 2,2’-((6-morpholino-1,3,5-triazine-2,4-diyl)bis(imino(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-5-sulphonate): Similar structure but with different substituents on the aromatic rings.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
73398-48-8 |
|---|---|
Molekularformel |
C55H36N12Na6O19S6 |
Molekulargewicht |
1499.3 g/mol |
IUPAC-Name |
hexasodium;2-[4-[(E)-2-[4-[[4-morpholin-4-yl-6-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C55H42N12O19S6.6Na/c68-87(69,70)45-25-35(17-13-31(45)9-11-33-15-19-37(27-47(33)89(74,75)76)66-61-43-29-49(91(80,81)82)39-5-1-3-7-41(39)51(43)63-66)56-53-58-54(60-55(59-53)65-21-23-86-24-22-65)57-36-18-14-32(46(26-36)88(71,72)73)10-12-34-16-20-38(28-48(34)90(77,78)79)67-62-44-30-50(92(83,84)85)40-6-2-4-8-42(40)52(44)64-67;;;;;;/h1-20,25-30H,21-24H2,(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H2,56,57,58,59,60);;;;;;/q;6*+1/p-6/b11-9+,12-10+;;;;;; |
InChI-Schlüssel |
WZXOADAFJUAFCA-QNXIZDLJSA-H |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=C6C=C(C7=CC=CC=C7C6=N5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=C(C=C8)/C=C/C9=C(C=C(C=C9)N1N=C2C=C(C3=CC=CC=C3C2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=C6C=C(C7=CC=CC=C7C6=N5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=C(C=C8)C=CC9=C(C=C(C=C9)N1N=C2C=C(C3=CC=CC=C3C2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




